molecular formula C19H24N6O2 B13050445 (E)-N-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide

(E)-N-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide

Cat. No.: B13050445
M. Wt: 368.4 g/mol
InChI Key: HJKSIPKXGWOSBM-UHFFFAOYSA-N
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Description

Chemical Structure: This compound (CAS 477865-65-9) features a triazolo[1,5-a]pyrimidine core substituted with a 4-tert-butylphenoxyethyl group at position 7 and an (E)-methoxymethanimidamide moiety at position 2. Its molecular formula is C₁₉H₂₄N₆O₂ (MW 368.44 g/mol) .

Properties

Molecular Formula

C19H24N6O2

Molecular Weight

368.4 g/mol

IUPAC Name

N'-[7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide

InChI

InChI=1S/C19H24N6O2/c1-13(27-15-8-6-14(7-9-15)19(2,3)4)16-10-11-20-18-23-17(24-25(16)18)21-12-22-26-5/h6-13H,1-5H3,(H,21,22,24)

InChI Key

HJKSIPKXGWOSBM-UHFFFAOYSA-N

Isomeric SMILES

CC(C1=CC=NC2=NC(=NN12)/N=C/NOC)OC3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CC(C1=CC=NC2=NC(=NN12)N=CNOC)OC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N’-methoxymethanimidamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 1,2,4-triazole and pyrimidine derivatives.

    Introduction of the tert-Butylphenoxy Group: The tert-butylphenoxy group is introduced via a nucleophilic substitution reaction, where a suitable phenol derivative reacts with an alkyl halide.

    Attachment of the Methoxymethanimidamide Moiety: The final step involves the formation of the methoxymethanimidamide group through a condensation reaction between an amine and a methoxy-containing aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N’-methoxymethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, phenols, and other nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-N-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide exhibit anticancer properties. Research has shown that derivatives of triazolo-pyrimidines can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance, a derivative demonstrated significant cytotoxicity against various cancer cell lines in vitro, suggesting potential for further development as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have reported that triazole derivatives possess broad-spectrum antimicrobial effects against bacteria and fungi. Specifically, the incorporation of the phenoxyethyl group enhances the lipophilicity of the molecule, improving its ability to penetrate microbial membranes and exert antibacterial effects .

Bioavailability and Pharmacokinetics

Research into the pharmacokinetic properties of this compound indicates that it has favorable absorption characteristics. Studies suggest that modifications to the chemical structure can enhance solubility and bioavailability, crucial factors for effective therapeutic use .

Case Study 1: Anticancer Research

In a comparative study involving several triazole derivatives, this compound was found to have superior efficacy against breast cancer cell lines compared to other tested compounds. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Case Study 2: Antimicrobial Testing

A recent evaluation of antimicrobial activity demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The study concluded that the compound's unique structure contributed to its effectiveness as an antimicrobial agent .

Mechanism of Action

The mechanism of action of (E)-N-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N’-methoxymethanimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or alteration of metabolic pathways.

Biological Activity

The compound (E)-N-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide is a synthetic organic molecule belonging to the triazolopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in inhibiting specific enzymes and affecting various cellular pathways.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N4OC_{17}H_{20}N_{4}O, with a molecular weight of approximately 296.37 g/mol. The structure features a triazolo[1,5-a]pyrimidine core substituted with a tert-butylphenoxyethyl group, which enhances its lipophilicity and potential interactions with biological membranes.

Target Enzyme

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . Inhibition of CDK2 disrupts the normal progression of the cell cycle, leading to cell cycle arrest, which is crucial for cancer therapy and other diseases characterized by uncontrolled cell proliferation.

Mode of Action

The compound interacts with CDK2 through competitive inhibition, thereby preventing its phosphorylation activity. This action is vital in regulating cellular processes such as DNA replication and mitosis.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that related triazolopyrimidine derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Enzyme Inhibition

The compound has shown potential as an α-glucosidase inhibitor , which may have implications in diabetes management by regulating blood glucose levels. This activity suggests a broader therapeutic potential beyond oncology .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMechanism
7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivativesAntidiabeticα-glucosidase inhibition
Quinazolinone derivativesAnticancerCDK inhibition
Pyrimidine derivativesAntiviralNucleoside transport inhibition

This table highlights the diverse biological activities associated with compounds structurally related to this compound.

Case Studies

Recent studies have evaluated the efficacy of similar compounds in clinical settings:

  • Study on CDK Inhibitors : A clinical trial involving triazolopyrimidine derivatives showed promising results in patients with advanced cancers. The study reported a significant reduction in tumor size and improved survival rates among participants treated with these inhibitors compared to standard therapies .
  • Diabetes Management : Another investigation focused on the α-glucosidase inhibitory activity of related compounds demonstrated a marked decrease in postprandial blood glucose levels in diabetic animal models. These findings support the potential application of this compound in managing diabetes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Triazolopyrimidine Family

Compound A : (E)-N-{7-[(E)-2-(4-Fluorophenyl)ethenyl]-[1,2,4]Triazolo[1,5-a]Pyrimidin-2-yl}-N'-Methoxymethanimidamide (CAS 338793-40-1)
  • Structure: Differs in the substituent at position 7 (4-fluorostyryl vs. 4-tert-butylphenoxyethyl).
  • Molecular Formula : C₁₅H₁₃FN₆O (MW 312.31 g/mol).
  • Key Features: Fluorine atom enables halogen bonding with biomolecular targets (e.g., COX-2’s Leu352 ). Styryl group increases planarity, enhancing π-π stacking but reducing metabolic stability compared to the tert-butylphenoxyethyl group.
  • Bioactivity : Demonstrated antimicrobial activity against Fusarium spp. (inhibition rate >90% at 50 µg/mL) .
Compound B : N-(4-Methoxyphenethyl)-5-(Pyridin-3-yl)-[1,2,4]Triazolo[1,5-a]Pyrimidin-7-amine
  • Structure : Pyridinyl group at position 5 and methoxyphenethylamine at position 5.
  • Key Features :
    • Pyridine moiety improves water solubility and metal coordination.
    • Methoxyphenethylamine enhances CNS permeability.
  • Bioactivity : Anti-tubercular activity (MIC <1 µg/mL against M. tuberculosis), attributed to interactions with mycobacterial kinases .

Physicochemical and Pharmacokinetic Comparison

Parameter Target Compound Compound A Compound B Isoxazole Derivatives (C1-C10)
Molecular Weight (g/mol) 368.44 312.31 350.38 280–420
LogP (Lipophilicity) 3.8 (estimated) 2.9 2.5 1.5–4.2
Hydrogen Bond Donors 2 2 3 0–2
Hydrogen Bond Acceptors 6 5 7 4–8
TPSA (Ų) 95 90 110 60–140
Rotatable Bonds 5 4 6 ≤8

Key Observations :

  • Compound A ’s lower molecular weight and TPSA (90 Ų) suggest better oral absorption compared to the target compound .
  • Isoxazole derivatives (e.g., COX-2 inhibitor C6) follow Lipinski’s Rule of Five, with TPSA <140 Ų and rotatable bonds <10, ensuring drug-likeness .

Structural Determinants of Activity :

  • Target Compound: The tert-butylphenoxyethyl group may enhance binding to hydrophobic enzyme pockets (e.g., COX-2’s Val116/Ala127 ).
  • Compound A : Fluorine’s electronegativity improves target affinity, while the styryl group stabilizes the active conformation .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing regioselectivity in the synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives like this compound?

  • Regioselectivity in triazolopyrimidine synthesis is influenced by reaction conditions (solvent, temperature) and substituent positioning. For example, refluxing in DMF with acetic anhydride promotes heteroaromatization of intermediates, favoring the 5-methyl-7-aryl configuration over the 7-methyl-5-aryl isomer . NMR monitoring and iterative crystallization are critical for isolating the desired regioisomer.

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

  • 1H/13C NMR is essential for confirming substituent connectivity. For instance, the tert-butylphenoxy group shows distinct singlet peaks at δ ~1.3 ppm (9H, C(CH3)3) and aromatic protons at δ ~6.8–7.2 ppm . ESI-MS verifies molecular weight, while IR spectroscopy identifies functional groups like methoxymethanimidamide (C=N stretch near 1650 cm⁻¹) .

Q. What is the proposed mechanism of action for triazolopyrimidine derivatives targeting ion channels?

  • This class of compounds modulates ion channels (e.g., KCa2.1) through competitive interactions at a conserved Ser293 residue in transmembrane segment 4. Substituents like the 4-tert-butylphenoxy group enhance subtype selectivity by altering steric and electronic interactions with the channel pore .

Advanced Research Questions

Q. How do enantiomeric differences in triazolopyrimidines affect pharmacological activity?

  • Enantiomers of structurally related compounds (e.g., CM-TPMF and B-TPMF) exhibit divergent effects: (−)-enantiomers show nanomolar potency (EC50/IC50: 24–31 nM), while (+)-enantiomers are 40–100× less active. Chiral HPLC separation and electrophysiology assays (e.g., patch-clamp) are used to correlate stereochemistry with functional outcomes .

Q. What strategies resolve contradictions in reported activity data for triazolopyrimidines across studies?

  • Discrepancies may arise from assay conditions (e.g., ion concentration, cell type). Standardized protocols (e.g., FLIPR assays with HEK293 cells expressing KCa2.1) and meta-analyses of IC50/EC50 values under controlled parameters are recommended. Co-application experiments with known modulators (e.g., NS309) can validate competitive vs. allosteric interactions .

Q. How can structure-activity relationship (SAR) studies improve selectivity for KCa2.1 over other subtypes (KCa2.2, KCa2.3)?

  • SAR analysis reveals that bulky substituents (e.g., 4-tert-butylphenoxy) enhance KCa2.1 selectivity by 10–20×. Computational docking (e.g., Glide SP) predicts steric clashes with KCa2.2/2.3 channels. Mutagenesis (e.g., Ser293Ala) further validates binding determinants .

Q. What methodologies are effective for evaluating in vivo pharmacokinetics of this compound?

  • Use radiolabeled analogs (e.g., ³H or ¹⁴C isotopes) to track bioavailability in rodent models. LC-MS/MS quantifies plasma/tissue concentrations, while microdialysis assesses blood-brain barrier penetration. Metabolite identification via HRMS and CYP450 inhibition assays guides structural refinements to improve metabolic stability .

Q. How can researchers address low synthetic yields of the methoxymethanimidamide moiety?

  • Low yields (~11–21%) in imidamide formation are common due to side reactions. Optimize via Schiff base intermediates with catalytic p-toluenesulfonic acid in anhydrous THF. Alternatively, microwave-assisted synthesis reduces reaction time and improves purity .

Methodological Guidance Tables

Parameter Optimized Condition Impact on Research
RegioselectivityDMF, 120°C, 6 h Ensures >90% 5-methyl-7-aryl product
Enantiomer ResolutionChiralcel OD-H column, hexane:IPA (90:10) Isolates active (−)-enantiomer
SAR ValidationKCa2.1 Ser293Ala mutant Confirms binding site specificity
Metabolic StabilityHuman liver microsomes + NADPH Predicts in vivo half-life

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